molecular formula C20H17N3O2S2 B2770388 N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide CAS No. 895014-57-0

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2770388
CAS No.: 895014-57-0
M. Wt: 395.5
InChI Key: GFLDZKSSEHAHCL-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with an ethoxy group at position 6, a thiophene-2-carboxamide moiety, and a pyridin-3-ylmethyl group. Its molecular formula is C₁₉H₁₈N₃O₂S₂, with an average molecular weight of 400.49 g/mol .

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S2/c1-2-25-15-7-8-16-18(11-15)27-20(22-16)23(13-14-5-3-9-21-12-14)19(24)17-6-4-10-26-17/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLDZKSSEHAHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved by cyclization reactions involving ortho-aminothiophenol and ethyl bromoacetate under basic conditions.

    Introduction of the ethoxy group: This step might involve the ethylation of the benzo[d]thiazole ring using ethyl iodide in the presence of a base.

    Formation of the pyridine ring: This can be synthesized separately and then attached to the benzo[d]thiazole ring through a nucleophilic substitution reaction.

    Formation of the thiophene ring: This can be synthesized via a Paal-Knorr synthesis and then attached to the benzo[d]thiazole-pyridine intermediate.

    Formation of the carboxamide group: This final step involves the reaction of the intermediate with thiophene-2-carboxylic acid chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimization of the above synthetic routes to improve yield and reduce costs. This might include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of sulfoxides or sulfones, while reduction might yield the corresponding amines or alcohols.

Scientific Research Applications

Anticancer Activity

Mechanism of Action
The compound exhibits anticancer properties by targeting specific pathways involved in tumor growth and proliferation. Research indicates that benzothiazole derivatives can interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This interaction can lead to the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Case Studies
A study highlighted the efficacy of similar benzothiazole derivatives in various cancer cell lines. For instance, compounds with structural similarities to N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide demonstrated significant cytotoxic effects against breast and lung cancer cells. The findings suggest a promising avenue for the development of new anticancer therapies using this compound as a lead structure .

Antimicrobial Properties

Broad-Spectrum Activity
Research has shown that benzothiazole derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The compound's ability to inhibit bacterial growth has been attributed to its interference with bacterial cell wall synthesis and function.

Specific Findings
In vitro studies have demonstrated that compounds similar to this compound exhibit activity against Mycobacterium tuberculosis and other resistant strains of bacteria. The high-throughput screening of related compounds has identified several candidates with potent activity against these pathogens, suggesting that this compound could be further explored for its potential as an antimicrobial agent .

Kinase Inhibition

Targeting Kinases
Kinases play a pivotal role in various signaling pathways related to cell growth and metabolism. The compound's structural features suggest it may act as a kinase inhibitor, which is crucial for developing therapies targeting diseases like cancer and metabolic disorders.

Research Insights
A library screening involving kinase inhibitors revealed that compounds with similar scaffolds to this compound showed promising results against multiple kinase targets. This indicates potential applications in treating diseases where kinase dysregulation is a factor .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Application Area Mechanism/Action Findings/Case Studies
AnticancerDNA interaction; apoptosis inductionSignificant cytotoxicity in breast/lung cancer cell lines
AntimicrobialInhibition of cell wall synthesisActive against Mycobacterium tuberculosis; resistant strains
Kinase InhibitionTargeting signaling pathwaysPromising results in high-throughput kinase screening

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Compound A : N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(naphthalen-2-yl)-N-[(pyridin-3-yl)methyl]acetamide

  • Molecular Formula : C₂₇H₂₄N₃O₂S
  • Key Differences : Replaces the thiophene-2-carboxamide with a naphthalen-2-yl-acetamide group.

Compound B : N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide (6p)

  • Molecular Formula : C₂₅H₂₇N₃OS
  • Key Differences : Features a tert-butylphenyl group and pyridin-2-yl substitution instead of pyridin-3-ylmethyl.
  • Implications : The tert-butyl group may sterically hinder binding to targets, while pyridin-2-yl substitution could affect spatial orientation in receptor interactions .

Thiophene Carboxamide Derivatives

Compound C : Methyl [3-(ethylcarbamoyl)thiophen-2-yl]acetate (96b)

  • Molecular Formula : C₁₀H₁₂N₂O₃S
  • Key Differences : Lacks the benzothiazole core and pyridinylmethyl group, instead incorporating an ethylcarbamoyl and ester group.

Physicochemical and Pharmacological Implications

Compound Molecular Weight (g/mol) logP* (Predicted) Key Pharmacophoric Features
Target Compound 400.49 3.2 Ethoxy (metabolic stability), pyridinylmethyl (H-bonding)
Compound A (Naphthalene) 454.56 4.8 Naphthalene (hydrophobicity)
Compound B (6p) 433.57 3.9 tert-Butyl (steric bulk), pyridin-2-yl (orientation)

*logP values estimated via computational tools (e.g., SwissADME).

  • Metabolic Stability : The ethoxy group in the target compound may reduce oxidative metabolism compared to tert-butyl or naphthalene groups .
  • Binding Affinity : The pyridin-3-ylmethyl group’s orientation could enhance interactions with polar residues in kinase targets compared to pyridin-2-yl analogs .

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. Its unique structural features, including a benzothiazole moiety and a thiophene ring, suggest potential biological activities that warrant exploration. This article aims to summarize the biological activity of this compound based on available research findings, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound's IUPAC name indicates its complex structure, which can be dissected into key components:

ComponentDescription
Benzothiazole MoietyKnown for diverse biological activities
Ethoxy GroupEnhances solubility and potential bioactivity
Pyridine RingContributes to interactions with biological targets
Thiophene RingMay influence pharmacokinetic properties

The synthesis typically involves multi-step organic reactions, including the formation of the benzothiazole core through cyclization reactions and subsequent modifications to introduce the ethoxy and pyridine groups.

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. These interactions may modulate various pathways including:

  • Signal Transduction : Influencing cellular communication pathways.
  • Metabolic Pathways : Affecting metabolic processes within cells.
  • Gene Expression Regulation : Modulating the expression of genes involved in disease processes.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been evaluated against Mycobacterium tuberculosis, showing promising inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . While specific data on this compound is limited, its structural similarity suggests potential efficacy against bacterial infections.

Cytotoxicity Studies

In vitro cytotoxicity studies are crucial for assessing the safety profile of new compounds. Preliminary studies on related benzothiazole derivatives have shown low toxicity against human embryonic kidney (HEK293) cells . This indicates that this compound may also possess a favorable safety profile.

Case Studies and Research Findings

Several studies have explored the biological activities of benzothiazole derivatives, providing insights into their therapeutic potential:

  • Antitubercular Activity : A study designed novel substituted benzamide derivatives and evaluated them against Mycobacterium tuberculosis. Compounds showed significant activity with IC90 values ranging from 3.73 to 4.00 μM .
  • Anticonvulsant Activity : Another series of benzothiazole derivatives were synthesized and evaluated for anticonvulsant properties. The results indicated that these compounds exhibited significant activity without neurotoxicity .
  • Cytotoxicity in Cancer Models : Various substituted benzothiazoles were tested against tumorigenic cell lines, demonstrating selective cytotoxicity without affecting normal cell lines .

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